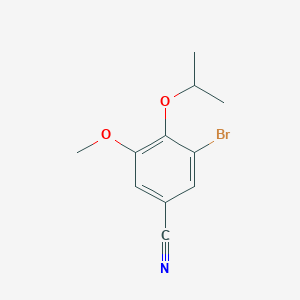
2-(Quinazolin-4-ylamino)ethanol
Overview
Description
2-(Quinazolin-4-ylamino)ethanol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications. These compounds are characterized by the presence of a quinazoline ring, which is a fused bicyclic structure consisting of a benzene ring and a pyrimidine ring. The presence of the quinazoline moiety imparts various pharmacological properties to these compounds, making them valuable in medicinal chemistry .
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, such as 2-(Quinazolin-4-ylamino)ethanol, have been noted for their wide range of biopharmaceutical activities . These compounds are considered significant in medicinal chemistry, serving as building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity . .
Mode of Action
Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a range of effects such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Result of Action
Quinazoline and quinazolinone derivatives are known to have a range of effects due to their interaction with various biological targets .
Biochemical Analysis
Biochemical Properties
2-(Quinazolin-4-ylamino)ethanol, like other quinazolinone derivatives, has been found to interact with various enzymes and proteins . For instance, certain quinazolinone derivatives have exhibited α-glucosidase inhibitory activity . This suggests that this compound may also interact with enzymes such as α-glucosidase, potentially influencing biochemical reactions.
Cellular Effects
Quinazolinone derivatives have been shown to have broad-spectrum antimicrobial activity and can inhibit biofilm formation in certain bacteria . This suggests that this compound may also influence cell function and cellular processes.
Temporal Effects in Laboratory Settings
Given the stability of quinazolinone derivatives , it’s plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Given the known interactions of quinazolinone derivatives with enzymes such as α-glucosidase , it’s possible that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinazolin-4-ylamino)ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-substituted-3,1-benzoxazin-4-ones with appropriate amines. For example, the reaction of 2-substituted-3,1-benzoxazin-4-ones with ethanolamine in the presence of a base such as sodium ethoxide can yield this compound .
Another method involves the use of Aza-reactions, such as the Aza-Diels-Alder reaction, where aniline and ethyl glyoxalate are used as substrates. The condensation of these substrates forms the desired quinazoline derivative .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Quinazolin-4-ylamino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents to form substituted quinazoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents such as bromoethane, chloroethane, etc.
Major Products Formed
The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and various substituted quinazoline compounds .
Scientific Research Applications
2-(Quinazolin-4-ylamino)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and bacterial infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for the treatment of hypertension and benign prostatic hyperplasia.
Erlotinib: Used for the treatment of non-small cell lung cancer and pancreatic cancer.
Gefitinib: Used for the treatment of non-small cell lung cancer
Uniqueness
2-(Quinazolin-4-ylamino)ethanol is unique due to its specific structure and the presence of the ethanolamine moiety, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(quinazolin-4-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-5-11-10-8-3-1-2-4-9(8)12-7-13-10/h1-4,7,14H,5-6H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHGHRZZPHNOWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70279569 | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-59-6 | |
| Record name | NSC13215 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(quinazolin-4-ylamino)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70279569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


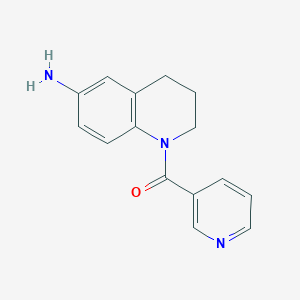


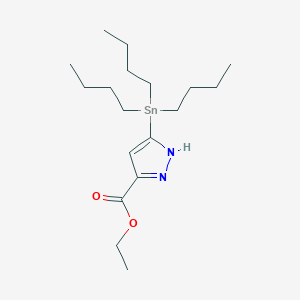
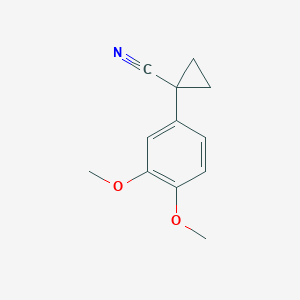
![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)

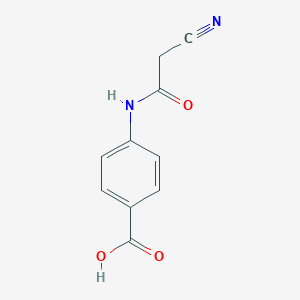
![[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] (E)-3-phenylprop-2-enoate](/img/structure/B181801.png)



